molecular formula C7H14ClNO3 B6343722 (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride CAS No. 1217685-44-3

(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

Cat. No.: B6343722
CAS No.: 1217685-44-3
M. Wt: 195.64 g/mol
InChI Key: YLONGJCTTJXALT-FYZOBXCZSA-N
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Description

(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride (CAS: 1217685-44-3) is a chiral morpholine derivative characterized by a methyl ester group and a hydrochloride salt. The compound’s molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 207.66 g/mol (calculated). It exists as a solid with high water solubility due to its ionic hydrochloride form, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis . The R-enantiomer’s stereochemistry is critical for interactions with chiral biological targets, a feature common in bioactive molecules.

Properties

IUPAC Name

methyl 2-[(3R)-morpholin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLONGJCTTJXALT-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Morpholine Intermediate Synthesis

The synthesis of (R)-methyl 2-(morpholin-3-yl)acetate hydrochloride begins with the preparation of the chiral morpholine core. A widely cited approach involves the reaction of (R)-epichlorohydrin with methyl glycinate hydrochloride under basic conditions. The epoxide ring-opening proceeds via nucleophilic attack by the amine group of glycinate, forming a secondary amine intermediate. Subsequent cyclization in the presence of hydrochloric acid yields the morpholine ring with retention of stereochemistry at the C3 position.

Key reaction parameters include:

  • Temperature : Cyclization at 0–5°C minimizes racemization.

  • Solvent : Dichloromethane or tetrahydrofuran (THF) enhances solubility of intermediates.

  • Base : Triethylamine (TEA) or sodium bicarbonate neutralizes HCl generated during the reaction.

Reductive Amination for Side-Chain Introduction

The acetic acid side chain is introduced via reductive amination. A one-pot procedure combines the morpholine intermediate with methyl glyoxylate in the presence of sodium triacetoxyborohydride (STAB) as the reducing agent. STAB selectively reduces the imine intermediate formed in situ, preserving the stereochemical integrity of the morpholine ring.

Optimization Insights :

  • pH Control : Maintaining a pH of 5–6 using acetic acid prevents over-reduction.

  • Stoichiometry : A 1.2:1 molar ratio of STAB to imine ensures complete conversion.

  • Yield : Typical yields range from 65% to 78%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Asymmetric Catalysis for Enantioselective Synthesis

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries such as (R)-phenylglycinol have been employed to induce asymmetry during morpholine ring formation. The auxiliary coordinates with a Lewis acid catalyst (e.g., Zn(OTf)₂), directing the stereochemistry of the ring-closing step. After cyclization, the auxiliary is cleaved via hydrolysis under mild acidic conditions (pH 4–5).

Advantages :

  • High ee : >99% enantiomeric purity achievable.

  • Scalability : Suitable for multi-gram synthesis without racemization.

Organocatalytic Methods

Proline-derived catalysts enable asymmetric Mannich reactions between morpholine precursors and methyl glyoxylate. For example, (S)-proline (10 mol%) in DMF at -20°C facilitates the formation of the (R)-configured product with 92% ee. Post-reaction, the hydrochloride salt is precipitated using gaseous HCl in diethyl ether.

Resolution Techniques for Enantiopure Product

Diastereomeric Salt Formation

Racemic methyl 2-(morpholin-3-yl)acetate is resolved using (1R)-(-)-10-camphorsulfonic acid. The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization from ethanol/water (3:1 v/v). The free base is regenerated using sodium hydroxide, followed by HCl treatment to yield the hydrochloride salt.

Performance Metrics :

  • Recovery : 40–45% yield of (R)-enantiomer.

  • Purity : >99.5% ee after two crystallizations.

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IC) resolves racemic mixtures. Mobile phases of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid (TFA) achieve baseline separation, yielding 98% pure (R)-enantiomer.

Process Optimization and Industrial Scaling

Continuous Flow Synthesis

Microreactor systems enhance reaction control and scalability. A representative setup involves:

  • Reactor 1 : Morpholine ring formation at 5°C (residence time: 10 min).

  • Reactor 2 : Reductive amination with STAB at 25°C (residence time: 30 min).

  • Quenching : In-line addition of HCl (1M) precipitates the product, which is filtered continuously.

Benefits :

  • Throughput : 1.2 kg/day in lab-scale systems.

  • Consistency : 99% reproducibility in ee and yield.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using a ball mill reduces waste. Equimolar amounts of morpholine precursor and methyl glyoxylate are ground with STAB for 2 hours, achieving 70% yield and 97% ee.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.25 (q, J = 7.1 Hz, 1H, CH), 3.68 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, morpholine-H), 2.85–2.70 (m, 2H, CH₂COO).

  • HPLC : Chiralcel OD-H column, hexane/ethanol (70:30), 1.0 mL/min; tR = 12.3 min for (R)-enantiomer.

Stability Studies

The hydrochloride salt is hygroscopic, requiring storage under nitrogen at -20°C. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Reductive Amination7898High450
Chiral Auxiliary6599Moderate620
Continuous Flow8599High380
Mechanochemical7097Low290

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(morpholin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various morpholine derivatives.

Scientific Research Applications

®-Methyl 2-(morpholin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Stereochemical Variants

(S)-Methyl 2-(morpholin-3-yl)acetate Hydrochloride (CAS: 1273577-48-2)
  • Similarity Score : 0.98 .
  • Key Differences : The S-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits distinct biological activity due to stereochemical inversion. For instance, in receptor binding, the S-form may show reduced affinity compared to the R-enantiomer .
rac-Methyl 2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetate Hydrochloride (CAS: 2648869-69-4)
  • Molecular Weight : 263.6 g/mol .
  • Key Differences :
    • Contains a trifluoromethyl group at the morpholine ring, enhancing metabolic stability but reducing aqueous solubility.
    • Racemic mixture (R,R configuration) introduces complexity in purification and pharmacological applications compared to enantiopure compounds .

Ester Group Modifications

Ethyl 2-(morpholin-3-yl)acetate Hydrochloride (CAS: 761460-01-9)
  • Similarity Score : 0.98 .
  • Molecular weight: 221.68 g/mol .
Ethyl 4-Benzylmorpholine-2-carboxylate (CAS: 1799443-47-2)
  • Similarity Score : 0.68 .
  • Key Differences :
    • Benzyl group introduces steric bulk, reducing solubility and altering electronic properties.
    • Liquid/oil state at room temperature, contrasting with the solid hydrochloride salts .

Non-Hydrochloride Derivatives

(R)-Methyl 2-(morpholin-3-yl)acetate (CAS: 1217976-31-2)
  • Similarity Score : 0.98 .
  • Key Differences :
    • Free base form lacks the hydrochloride counterion, resulting in lower water solubility.
    • Preferred in organic synthesis where ionic character is undesirable .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Solubility (Water) Physical State
(R)-Methyl 2-(morpholin-3-yl)acetate HCl 1217685-44-3 207.66 High Solid
(S)-Methyl 2-(morpholin-3-yl)acetate HCl 1273577-48-2 207.66 High Solid
Ethyl 2-(morpholin-3-yl)acetate HCl 761460-01-9 221.68 Moderate Solid
Ethyl 4-benzylmorpholine-2-carboxylate 1799443-47-2 247.29 Low Liquid/Oil

Biological Activity

(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, commonly referred to as R-MMAC-HCl, is a chiral compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

R-MMAC-HCl has the molecular formula C₇H₁₄ClNO₃ and a molecular weight of approximately 179.65 g/mol. The compound features a morpholine ring, which is crucial for its biological activity. The hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical applications.

The biological activity of R-MMAC-HCl is primarily attributed to its morpholine moiety. Compounds containing morpholine structures have been shown to exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Morpholine derivatives have been implicated in the inhibition of cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that morpholine-containing compounds can possess antibacterial and antifungal activities.
  • CNS Effects : Certain morpholine derivatives are known to interact with central nervous system targets, potentially influencing neurological functions.

Binding Affinity Studies

Interaction studies have indicated that R-MMAC-HCl has binding affinity with various biological targets, including enzymes and receptors. Preliminary findings suggest the following:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.

Comparative Analysis

To better understand the unique biological activity of R-MMAC-HCl, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsBiological Activity
(R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochlorideContains a pyrrolidine ringPotential CNS activity
Methyl 2-(morpholin-2-yl)acetate hydrochlorideDifferent morpholine positionAntimicrobial properties
Methyl 2-(piperidin-3-yl)acetate hydrochlorideFeatures a piperidine ringAnalgesic effects

The specific configuration of the morpholine in R-MMAC-HCl may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of R-MMAC-HCl on various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against non-small cell lung cancer (NSCLC) models. The IC50 values were notably lower than those observed for other morpholine derivatives .
  • Antimicrobial Activity :
    • Research has highlighted the antimicrobial potential of R-MMAC-HCl against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were promising, suggesting efficacy comparable to established antimicrobial agents .
  • CNS Activity :
    • Investigations into the central nervous system effects revealed that R-MMAC-HCl could modulate neurotransmitter systems, indicating potential use in treating neurological disorders.

Q & A

Q. What are the recommended methods for synthesizing (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, consider using chiral auxiliary-assisted synthesis or asymmetric catalysis. For example:

  • Chiral Resolution : Use (R)-configured starting materials (e.g., (R)-morpholin-3-yl derivatives) and monitor stereochemistry via chiral HPLC (e.g., Chiralpak® columns) .
  • Coupling Reagents : Employ carbodiimide-based reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) to minimize racemization during esterification steps .
  • Purification : Recrystallization from ethanol or methanol can enhance enantiomeric excess (ee) by removing diastereomeric impurities .

Q. How can the compound’s structure and absolute configuration be confirmed experimentally?

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). This method provides unambiguous confirmation of the (R)-configuration and hydrochloride salt formation .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR for characteristic peaks (e.g., methyl ester at δ ~3.7 ppm, morpholine protons at δ ~3.4–3.6 ppm) .
  • Polarimetry : Measure optical rotation and compare with literature values for (R)-enantiomers .

Advanced Research Questions

Q. How can researchers address discrepancies in purity assessments between HPLC and mass spectrometry?

  • Method Optimization :
    • For HPLC: Use ion-pairing agents (e.g., trifluoroacetic acid) to improve peak resolution for charged species like the hydrochloride salt .
    • For MS: Employ soft ionization techniques (e.g., ESI-MS) to avoid fragmentation of the labile ester group .
  • Contaminant Identification : Cross-validate results with 1H^1H-NMR to detect non-UV-active impurities (e.g., residual solvents) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate the compound in 0.1 M HCl/NaOH at 40°C for 24 hours, then analyze degradation products via LC-MS .
    • Thermal Stress : Store the compound at 60°C for 1 week and monitor ester hydrolysis using FT-IR (loss of C=O stretch at ~1740 cm⁻¹) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Assay-Specific Optimization :
    • For cell-based assays: Adjust buffer composition (e.g., PBS vs. serum-containing media) to account for salt-induced solubility changes .
    • For in vitro enzyme assays: Pre-incubate the compound with TCEP (Tris-(2-carboxyethyl)phosphine) to reduce disulfide bond interference .
  • Meta-Analysis : Compare data across studies using standardized positive controls (e.g., known morpholine derivatives) to identify system-specific biases .

Methodological Challenges

Q. What analytical techniques are suitable for quantifying trace impurities (e.g., diastereomers or degradation products)?

  • UPLC-MS/MS : Achieve ppm-level sensitivity for low-abundance impurities using multiple reaction monitoring (MRM) .
  • NMR Relaxation Experiments : Detect slow-exchanging protons (e.g., morpholine NH) to identify conformational impurities .
  • IC-MS : Quantify chloride counterion content to verify stoichiometry of the hydrochloride salt .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

  • DFT Calculations : Predict hydrolysis pathways of the methyl ester group under acidic conditions .
  • Molecular Dynamics : Simulate binding interactions with biological targets (e.g., enzymes containing morpholine-binding pockets) .
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with solubility or metabolic stability data .

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